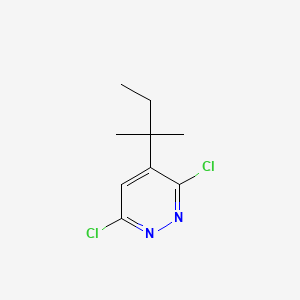

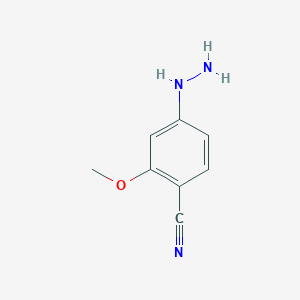

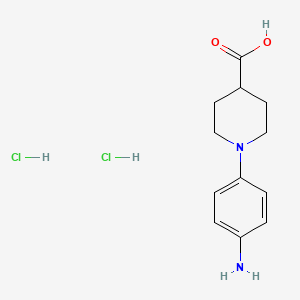

![molecular formula C17H24ClNO4 B13994232 2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)

2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tepraloxydim is a cyclohexanedione herbicide primarily used for early post-emergence control of various grass weeds in crops such as canola, chickpeas, faba beans, field peas, lentils, lupins, subclover, and vetch . It is known for its broad-spectrum activity and is absorbed through leaves and translocated within the plant .

Métodos De Preparación

Tepraloxydim is synthesized through a series of chemical reactions involving cyclohexanedione derivativesIndustrial production methods often employ liquid-liquid extraction and cartridge clean-up techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Tepraloxydim undergoes various chemical reactions, including oxidation and reduction. It is known to degrade rapidly in aerobic soil conditions and undergoes photolysis on soil surfaces . Common reagents used in these reactions include molecular oxygen, acids, and radicals. The major degradation products of tepraloxydim are oxazol and imine derivatives .

Aplicaciones Científicas De Investigación

Tepraloxydim is extensively used in agricultural research for its herbicidal properties. It is employed in studies related to weed control in various crops, including oilseed rape, sugar beet, fodder beet, peas, field beans, cabbage, cauliflower, linseed, flax, carrots, onions, and leeks . Additionally, it is used in environmental studies to assess its impact on non-target organisms and its behavior in different environmental conditions .

Mecanismo De Acción

Tepraloxydim exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid biosynthesis and lipid formation . It binds to the carboxyltransferase domain of the enzyme, disrupting its activity and leading to the cessation of fatty acid synthesis. This inhibition ultimately results in the death of the target grass weeds .

Comparación Con Compuestos Similares

Tepraloxydim belongs to the cyclohexanedione class of herbicides, which also includes compounds such as cycloxydim and clethodim . Compared to these similar compounds, tepraloxydim is unique in its specific binding mode to the acetyl-CoA carboxylase enzyme and its rapid degradation in soil conditions . This rapid degradation reduces the risk of environmental contamination and makes it a preferred choice for certain agricultural applications .

Propiedades

IUPAC Name |

2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO4/c1-2-14(19-23-7-3-6-18)17-15(20)10-13(11-16(17)21)12-4-8-22-9-5-12/h3,6,12-13,20H,2,4-5,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYNQIMAUDJVEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)

![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)